molecular formula C11H21NO B13324911 9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane

9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane

Cat. No.: B13324911
M. Wt: 183.29 g/mol
InChI Key: JCWOIPOIRAMBFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes to ensure scalability and cost-effectiveness. The Prins cyclization reaction is preferred due to its simplicity and efficiency in introducing substituents .

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane is unique due to its specific structural features, including the presence of two methyl groups at position 9 and an oxygen atom in the spiro ring. These features contribute to its enhanced biological activity and drug-like properties compared to similar compounds .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

9,9-dimethyl-4-oxa-1-azaspiro[5.5]undecane

InChI

InChI=1S/C11H21NO/c1-10(2)3-5-11(6-4-10)9-13-8-7-12-11/h12H,3-9H2,1-2H3

InChI Key

JCWOIPOIRAMBFT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)COCCN2)C

Origin of Product

United States

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